6-Bromoquinoxaline-2,3(1H,4H)-dione is a nitrogen-containing heterocyclic compound classified within the quinoxaline family. This compound is notable for its diverse biological activities and applications across various fields, including pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials. The compound's unique structure, characterized by a bromine atom at the sixth position, enhances its reactivity and biological efficacy compared to other quinoxaline derivatives.
The synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone. Several catalysts can be employed to facilitate this reaction, including:
These catalysts help improve the reaction yield and purity by providing controlled conditions during synthesis. For industrial-scale production, recyclable catalysts like titanium silicate are often used to enhance efficiency and scalability.
The molecular formula of 6-Bromoquinoxaline-2,3(1H,4H)-dione is , with a molecular weight of approximately 227.04 g/mol. The compound features a fused bicyclic structure consisting of a quinoxaline ring system with two carbonyl groups at positions 2 and 3, along with a bromine substituent at position 6.
6-Bromoquinoxaline-2,3(1H,4H)-dione participates in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 6-Bromoquinoxaline-2,3(1H,4H)-dione is primarily linked to its interactions with biological targets such as enzymes and receptors. The compound has been investigated for its potential as a kinase inhibitor and has shown activity against various diseases including malaria and tuberculosis.
The binding of this compound to specific targets can inhibit critical pathways in disease progression. For instance:
Data from studies indicate that modifications to the bromine substituent can enhance selectivity and potency against specific targets .
6-Bromoquinoxaline-2,3(1H,4H)-dione typically appears as a crystalline solid with a melting point range between 282°C and 283°C. Its solubility varies depending on the solvent used but generally shows moderate solubility in polar solvents.
The compound exhibits several important chemical properties:
Relevant data indicate that it possesses moderate toxicity; appropriate safety measures should be taken during handling due to potential skin and eye irritation .
6-Bromoquinoxaline-2,3(1H,4H)-dione has diverse applications in scientific research:
6-Bromoquinoxaline-2,3(1H,4H)-dione (CAS: 1910-90-3) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. Its systematic name denotes a fused bicyclic system: a benzene ring fused with a pyrazine ring bearing two ketone groups at positions 2 and 3. The bromine atom is located at the 6-position of the quinoxaline scaffold, conferring distinct electronic properties. The molecule exists predominantly in the diketo tautomeric form rather than the hydroxyimino form, stabilized by intramolecular hydrogen bonding between the lactam N–H and carbonyl groups. Key identifiers include:
Table 1: Structural Identifiers of 6-Bromoquinoxaline-2,3(1H,4H)-dione
Property | Value |
---|---|
CAS Registry Number | 1910-90-3 |
Molecular Formula | C₈H₅BrN₂O₂ |
Molecular Weight | 241.04 g/mol |
IUPAC Name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione |
SMILES | O=C1NC2=C(C=C(Br)C=C2)NC1=O |
InChIKey | KCEGUPPDVPWCCX-UHFFFAOYSA-N |
The compound first emerged in synthetic chemistry literature during investigations into halogenated quinoxaline derivatives in the mid-20th century. Its significance grew substantially after the development of robust synthetic protocols involving cyclization of 4-bromo-1,2-diaminobenzene with oxalic acid under acidic conditions, a method refined in the 1970s [3]. The 1990s saw its adoption as a key intermediate in pharmaceutical research, particularly after Boehringer Ingelheim utilized it in designing BI-3802—a molecular tool compound distributed via their open innovation portal opnMe.com for cancer biology studies . This marked its transition from a synthetic curiosity to a validated building block in drug discovery.
As a polyfunctional heterocycle, this compound exhibits dual reactivity: electrophilic character at C-2/C-3 carbonyl/carbonyl-like positions and halogen-directed metalation capability at C-4/C-7. Its bromine atom facilitates regioselective cross-coupling reactions, while the diketone moiety undergoes condensations to form fused heterocycles like triazoloquinoxalines [3]. These properties underpin its versatility in medicinal chemistry, enabling synthesis of libraries for bioactivity screening. Notably, its derivatives show promise as kinase inhibitors and antimicrobial agents, aligning with the broader pharmacological relevance of quinoxalines exemplified by natural antibiotics (echinomycin) and clinical kinase inhibitors [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: